molecular formula C18H20ClNO2 B5594492 2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide

2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide

Cat. No.: B5594492
M. Wt: 317.8 g/mol
InChI Key: NRBLCSCKPIMXSG-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide is an organic compound that features a tert-butyl group, a phenoxy group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide typically involves the reaction of 2-tert-butylphenol with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and chlorophenyl groups can interact with enzymes and receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
  • 2-(2-tert-butylphenoxy)-N-(4-bromophenyl)acetamide

Uniqueness

2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide is unique due to the specific positioning of the tert-butyl and chlorophenyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)20-14-10-8-13(19)9-11-14/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBLCSCKPIMXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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